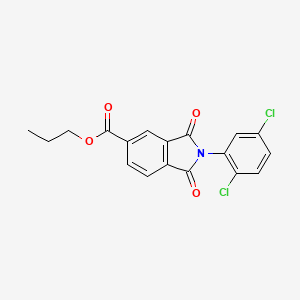![molecular formula C17H17Cl3N2O B11708646 3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-metil-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida es un compuesto orgánico con una estructura compleja. Se caracteriza por la presencia de un núcleo de benzamida, sustituido con un grupo triclorometil y un grupo metilfenilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-metil-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida típicamente implica la reacción del cloruro de 3-metilbenzoílo con 2,2,2-tricloro-1-[(2-metilfenil)amino]etanol. La reacción se lleva a cabo en presencia de una base, como la trietilamina, en condiciones anhidras para evitar la hidrólisis. La mezcla de reacción se agita generalmente a temperatura ambiente durante varias horas hasta que se forma el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-metil-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo triclorometil, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de diversas benzamidas sustituidas.
Aplicaciones Científicas De Investigación
3-metil-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-metil-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías y dianas exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-metil-N-{2,2,2-tricloro-1-(2-nitrofenoxi)etil}benzamida
- 3-metil-N-{2,2,2-tricloro-1-(1-naftilamino)etil}benzamida
- 3-metil-N-{2,2,2-tricloro-1-(4-metoxifenoxi)etil}benzamida
Singularidad
3-metil-N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}benzamida es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H17Cl3N2O |
|---|---|
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
3-methyl-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O/c1-11-6-5-8-13(10-11)15(23)22-16(17(18,19)20)21-14-9-4-3-7-12(14)2/h3-10,16,21H,1-2H3,(H,22,23) |
Clave InChI |
IYZVPLMGRYTPHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



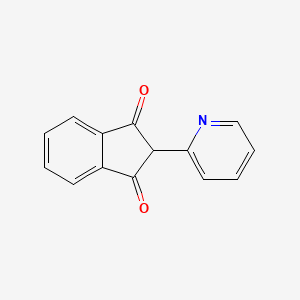
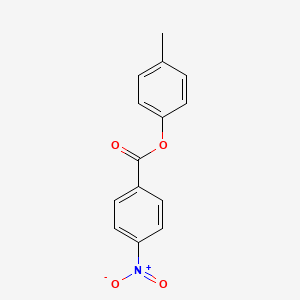
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)

![2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11708582.png)
![Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11708590.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11708593.png)
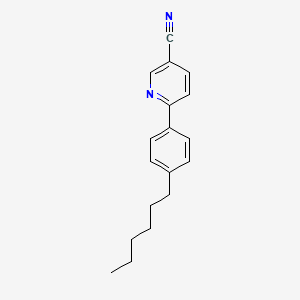
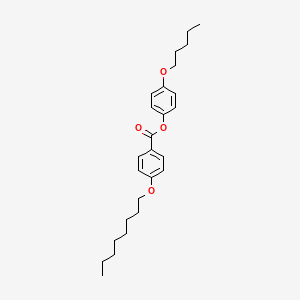

![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine](/img/structure/B11708633.png)
